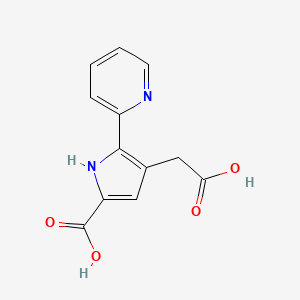
4,6,7-Trimethoxy-2-nitro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of methoxy groups and a nitro group in 4,6,7-Trimethoxy-2-nitrobenzofuran makes it a compound of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethoxy-2-nitrobenzofuran typically involves the nitration of 4,6,7-trimethoxybenzofuran. This can be achieved through electrophilic nitration using a mixture of nitric acid and acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzofuran ring .
Industrial Production Methods
Industrial production of 4,6,7-Trimethoxy-2-nitrobenzofuran follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7-Trimethoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,6,7-Trimethoxy-2-aminobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of benzofuran.
Wissenschaftliche Forschungsanwendungen
4,6,7-Trimethoxy-2-nitrobenzofuran has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6,7-Trimethoxy-2-nitrobenzofuran involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzofuran: Lacks the methoxy groups present in 4,6,7-Trimethoxy-2-nitrobenzofuran.
4,5,6-Trimethoxy-2-nitrobenzofuran: Similar structure but different positioning of the methoxy groups.
3,5,6-Trimethyl-2-nitrobenzofuran: Contains methyl groups instead of methoxy groups.
Uniqueness
4,6,7-Trimethoxy-2-nitrobenzofuran is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a unique electronic environment that can be exploited in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
65162-25-6 |
|---|---|
Molekularformel |
C11H11NO6 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
4,6,7-trimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11(17-3)10-6(7)4-9(18-10)12(13)14/h4-5H,1-3H3 |
InChI-Schlüssel |
NBCYLSQJAQUSGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C=C(O2)[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
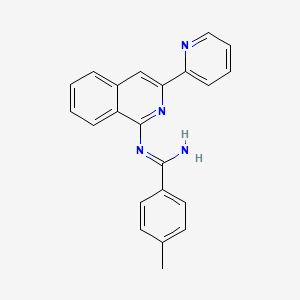

![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
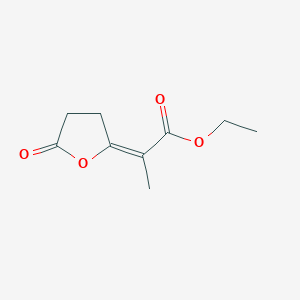
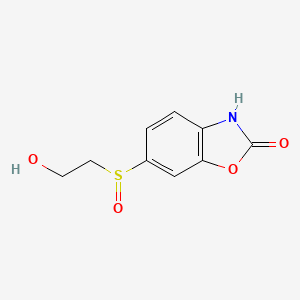
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)
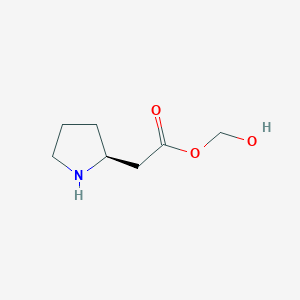

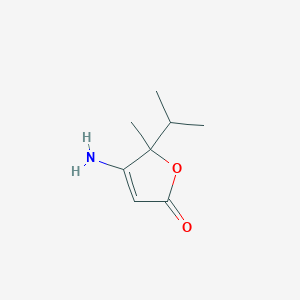

![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
